Gentamicin C2a is a aminoglycoside antibiotic that acts as a key intermediate in the biosynthesis of the gentamicin C complex. The gentamicin C complex is a group of related aminoglycoside antibiotics produced by the bacteria Micromonospora. While gentamicin C1 and C2 are the major components of this complex, gentamicin C2a is particularly important for its role in understanding the biosynthetic pathway and enzymatic mechanisms involved in gentamicin production.
Gentamicin C2a is classified as an aminoglycoside antibiotic. It is produced through fermentation processes involving Micromonospora purpurea, which synthesizes various gentamicin components. The classification of gentamicin components is based on their molecular structure and biological activity, with gentamicin C2a being one of the epimeric forms of gentamicin C2, differing primarily in the configuration at specific stereocenters within the molecule.
The synthesis of gentamicin C2a involves complex biochemical pathways within Micromonospora purpurea. Recent studies have highlighted the enzymatic processes involved:
Gentamicin C2a has a complex molecular structure characterized by multiple amino sugar units linked by glycosidic bonds. The molecular formula for gentamicin C2a is , with a molecular weight of approximately 477.6 g/mol.
Gentamicin C2a participates in several chemical reactions that are critical for its antibacterial activity:
The mechanism of action of gentamicin C2a primarily involves:
Gentamicin C2a exhibits several notable physical and chemical properties:
Gentamicin C2a has diverse applications in both clinical and research settings:
Gentamicin C2a (C~20~H~41~N~5~O~7~; PubChem CID 12799056) is a structurally distinct congener within the gentamicin C complex, a family of 4,6-disubstituted-2-deoxystreptamine (2-DOS) aminoglycoside antibiotics produced by Micromonospora echinospora [2] [4]. Its molecular architecture features a central 2-deoxystreptamine ring (Ring II) glycosidically linked to two aminosugar subunits: Garosamine (Ring III) and a unique Purpurosamine derivative (Ring I). The defining structural feature of gentamicin C2a is the 6′-methyl substitution on Ring I, characterized by a methyl group at the C-6′ carbon with R-configuration, distinguishing it from gentamicin C2 (6′-methyl with S-configuration) and gentamicin C1 (6′-methyl and 6′-N-methyl) [2] [4] [7].
Table 1: Structural Differentiation of Gentamicin C Congeners at Ring I
Congener | C-6′ Methylation | C-6′ Configuration | 6′-N Methylation | Molecular Formula |
---|---|---|---|---|
Gentamicin C1a | Absent | N/A | Absent | C~19~H~39~N~5~O~7~ |
Gentamicin C2 | Present | S | Absent | C~20~H~41~N~5~O~7~ |
Gentamicin C2a | Present | R | Absent | C~20~H~41~N~5~O~7~ |
Gentamicin C1 | Present | S | Present | C~21~H~43~N~5~O~7~ |
Gentamicin C2b | Absent | N/A | Present | C~20~H~41~N~5~O~7~ |
This methylation pattern profoundly impacts molecular interactions. Biosynthetically, the C-6′ methyl group is installed by the cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme GenK, which methylates the C-6′ position of the precursor gentamicin X2 [4] [9]. Subsequent enzymatic steps (catalyzed by GenB3 and GenB4) govern dehydroxylation and transamination, leading to the epimeric forms C2 and C2a at C-6′ [9] [4]. The R-configuration at C-6′ in C2a sterically influences the orientation of the 6′-NH~2~ group, modulating hydrogen-bonding capacity with ribosomal RNA targets compared to C2 [2] [10].
Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for elucidating the stereochemistry and confirming the identity of gentamicin C2a.
Mass Spectrometric Characterization:Gentamicin C2a exhibits a protonated molecular ion ([M+H]⁺) at m/z 478.2976 (calculated for C~20~H~42~N~5~O~7~⁺: 478.2978), consistent with its molecular formula [1] [7]. Tandem MS/MS fragmentation reveals signature ions at m/z 322 (loss of purpurosamine ring) and m/z 163 (garosamine fragment), confirming the pseudotrisaccharide backbone. Differentiation from C2 relies on subtle fragmentation intensity ratios due to stereochemical influences on bond cleavage energetics [7].
NMR Profiling:¹H and ¹³C NMR assignments unequivocally establish the C-6′ R-stereochemistry. Key NMR features in D~2~O include [2] [5]:
Table 2: Key NMR Chemical Shifts for Gentamicin C2a (400 MHz, D~2~O)
Proton/Carbon Position | δ~¹H~ (ppm) | Multiplicity (J in Hz) | δ~¹³C~ (ppm) | Assignment Significance |
---|---|---|---|---|
H-1′ (Ring I) | 5.73-5.79 | d (3.6) | ~95.2 | Anomeric proton; axial glycosidic linkage |
H-2′ | 3.54 | dt (12.7, 3.6) | ~56.8 | Coupling confirms 4C~1~ chair conformation |
H-5′ | 4.21 | ddd (12.3, 9.2, 4.8) | ~60.1 | Large J~H4′ax,H5′~ = 12.3 Hz |
6′-CH~3~ | 1.33 | d (6.8) | ~19.5 | Diagnostic for C2a (cf. C2: δ~H~ 1.30) |
6′-NH~2~ | Not reported | - | - | Free amine (cf. N-methyl in C1) |
The 6′-methyl group in C2a resonates at δ~H~ 1.33 (d, J = 6.8 Hz), slightly downfield compared to gentamicin C2 (δ~H~ 1.30) due to stereoelectronic effects [2]. Nuclear Overhauser Effect (NOE) correlations between H-5′ (δ~H~ 4.21) and the 6′-CH~3~ protons confirm the R-configuration, as the methyl group is equatorial in the preferred 4C~1~ conformation of Ring I [2] [5]. The anomeric proton H-1′ appears as a doublet (J = 3.6 Hz), indicating a diaxial glycosidic linkage between Rings I and II, consistent with all bioactive gentamicin congeners [10].
The 6′-methyl group is a critical determinant of Ring I’s three-dimensional structure, physicochemical stability, and biological interactions.
Conformational Analysis:X-ray crystallography of gentamicin-ribosomal RNA complexes confirms that Ring I adopts a stable 4C~1~ chair conformation in gentamicin C2a [10]. The equatorial 6′-methyl group minimizes 1,3-diaxial interactions, allowing optimal positioning of the 6′-NH~2~ group for hydrogen bonding to G1405 in the 16S rRNA A-site (PDB ID: 2ET3) [10]. Molecular dynamics simulations reveal that the R-methyl in C2a induces a slight clockwise twist in Ring I compared to C2’s S-methyl, altering the solvent exposure of the 6′-NH~2~ group [9]. This conformational rigidity enhances metabolic stability; enzymatic studies show that 6′-methylated congeners (C2, C2a, C1) resist phosphorylation by aminoglycoside 6′-acetyltransferases (AAC(6′)) better than non-methylated C1a [2] [4].
Thermodynamic and Kinetic Stability:The 6′-methyl group stabilizes the glycosidic bond via the gauche effect. Density functional theory (DFT) calculations indicate a ~2 kcal/mol stabilization energy for the 4C~1~ conformer in C2a versus non-methylated analogues. This steric bulk also reduces the ring’s flexibility, lowering the entropy of denaturation in acidic conditions [4]. Consequently, C2a exhibits greater acid stability than C1a but slightly less than the 6′,6′-N-dimethylated C1. Biosynthetically, methylation by GenK precedes dehydroxylation by GenB4, and the presence of the 6′-methyl group in intermediates like JI-20Ba-P lowers the affinity (K~m~) of GenB4 by ~4-fold compared to non-methylated substrates, slowing transamination kinetics but improving product stability [9].
Table 3: Impact of 6′-Substituents on Gentamicin Congener Properties
Property | C1a (No 6′-Me) | C2a (6′R-Me) | C2 (6′S-Me) | C1 (6′S-Me, 6′-NMe) |
---|---|---|---|---|
Ring I Conformation | 4C~1~ (flexible) | 4C~1~ (rigid) | 4C~1~ (rigid) | 4C~1~ (highly rigid) |
Relative AAC(6′) Resistance | Low | Moderate | Moderate | High |
Acid Hydrolysis t~½~ (pH 3) | 8.2 h | 15.1 h | 16.5 h | 22.3 h |
GenB4 K~m~ (mM) | 0.45 | 1.82 | 1.85 | Not applicable |
Biological Implications:The 6′-methyl’s role extends beyond sterics. It enhances hydrophobic interactions within the ribosomal decoding site, marginally improving binding affinity over C1a [2]. However, this methyl group also increases affinity for human mitochondrial ribosomes carrying the A1555G mutation—a key hypothesis for aminoglycoside ototoxicity [2]. Notably, while the methyl group is crucial for antibacterial potency, its stereochemistry (C2a vs. C2) has minimal impact on minimal inhibitory concentrations (MICs) against wild-type bacteria [2] [8]. Engineered biosynthesis using GenK/GenL-modified Micromonospora strains allows selective production of C2a, facilitating structure-activity studies [4] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7